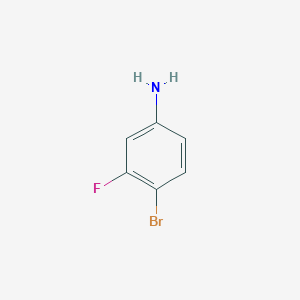

4-Bromo-3-fluoroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVYYAKOPIJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356332 | |

| Record name | 4-Bromo-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-65-5 | |

| Record name | 4-Bromo-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-3-fluoroaniline: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoroaniline is a halogenated aromatic amine that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern provides a versatile scaffold for developing novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug discovery and development. Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

Introduction

This compound, with the CAS number 656-65-5 , is a substituted aniline (B41778) containing both bromine and fluorine atoms on the aromatic ring.[1][2][3][4] This specific arrangement of halogens and the amino group imparts distinct electronic and steric properties, making it a valuable building block in medicinal chemistry and material science. The presence of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[5] The bromine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions.[1] This guide offers an in-depth look at the core characteristics and applications of this important synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 656-65-5 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrFN | [1][2][3][4] |

| Molecular Weight | 190.01 g/mol | [6] |

| Appearance | White to light yellow, beige, or brown crystalline solid/powder | [1][2][7] |

| Melting Point | 65-73 °C | [2][4] |

| Boiling Point | 65-68 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [1][7] |

| pKa | 2.88 ± 0.10 (Predicted) | [1] |

| Flash Point | 104 °C | [8] |

Synthesis and Reactivity

This compound is typically synthesized through a multi-step process. A common route involves the reduction of the corresponding nitro compound, 4-bromo-3-fluoronitrobenzene. This precursor can be prepared from commercially available starting materials. The amino group of this compound allows for a variety of chemical transformations, including diazotization, acylation, and alkylation.[7] Its most significant reactivity lies in its utility in modern cross-coupling reactions.

The presence of the bromine atom makes it an excellent substrate for palladium-catalyzed reactions such as Buchwald-Hartwig amination and Suzuki coupling, enabling the formation of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are fundamental in building the complex molecular architectures required for modern drug candidates.[1]

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[2] Its structural motifs are found in compounds developed for various therapeutic areas.

-

Pharmaceuticals: It serves as a crucial starting material for synthesizing active pharmaceutical ingredients (APIs).[1][2] For example, it is a precursor in the synthesis of Torezolid, an antibacterial agent effective against resistant bacteria.[7] It is also used in the development of kinase inhibitors for oncology and antiviral agents.[1]

-

Agrochemicals: This compound is utilized in the production of advanced herbicides, fungicides, and pesticides.[1][2] The halogen substituents can enhance the bioactivity and stability of the final agrochemical products.[9]

-

Material Science: It is incorporated into specialized polymers and coatings to improve chemical resistance and durability.[2] It can also be used in the synthesis of dyes and pigments.

-

Organic Synthesis: As a versatile building block, it allows researchers to efficiently create complex molecules, accelerating innovation in chemical research.[2][7]

Experimental Protocols

Synthesis of this compound from 3-Fluoroaniline

This protocol describes a common method for the synthesis of this compound.

Materials:

-

3-Fluoroaniline

-

Anhydrous solvent (e.g., Dichloromethane)

-

N-Bromosuccinimide (NBS)

-

Stirring apparatus

-

Reaction flask

-

Ice bath

Procedure:

-

Dissolve 3-fluoroaniline (1.0 equivalent) in the anhydrous solvent within the reaction flask.

-

Cool the solution to 0 °C using an ice bath while stirring.

-

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours after the addition is complete.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product using an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica (B1680970) gel to yield pure this compound.

This is a representative protocol based on established chemical principles for the bromination of anilines.[10] Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[1]

-

Hazards: Causes skin and eye irritation.[1] May cause respiratory irritation.[1][6] It can be harmful if swallowed, inhaled, or absorbed through the skin.[6]

-

Handling: Use in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperature is between 2 - 8 °C.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move to fresh air.[8] In case of skin contact, wash with plenty of soap and water.[8]

Conclusion

This compound is a high-value chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors.[2] Its unique structural features provide a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for researchers and scientists aiming to leverage its potential in their work. As the demand for sophisticated chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 8. This compound(656-65-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-fluoroaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-3-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to its role in the synthesis of various active compounds, understanding its solubility profile in common organic solvents is critical for process optimization, formulation development, and ensuring reaction efficiency.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates known qualitative information and presents detailed, adaptable experimental protocols for its precise quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | |

| Melting Point | 72-73 °C | [2][3] |

| Boiling Point | 65-68 °C (lit.) | |

| Density | 0.982 g/mL at 25 °C (lit.) | |

| Appearance | Yellow to tan crystalline powder | [2] |

Qualitative Solubility Profile

The "like dissolves like" principle provides a general framework for predicting solubility. This compound, with its polar amino group and a larger, nonpolar halogenated aromatic ring, exhibits varied solubility. The aromatic nature and the presence of halogens contribute to its hydrophobicity, while the amine group can engage in hydrogen bonding with protic solvents.[4][5]

Based on available data, the following qualitative solubility profile has been established:

| Solvent | Solvent Type | Solubility | Reference |

| Water | Polar Protic | Insoluble | [2] |

| Methanol | Polar Protic | Soluble | [2] |

| Acetonitrile | Polar Aprotic | Soluble | [2] |

| Ethanol | Polar Protic | Expected to be soluble | [6][7] |

| Acetone | Polar Aprotic | Expected to be soluble | |

| Ethyl Acetate | Polar Aprotic | Expected to be soluble | |

| Toluene | Nonpolar | Expected to be soluble | [5] |

| Dichloromethane | Polar Aprotic | Expected to be soluble | [8] |

| Diethyl Ether | Polar Aprotic | Expected to be soluble | [6][7] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound like this compound in various organic solvents.

Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[9][10]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[9][10]

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[11][12]

Materials and Equipment:

-

HPLC system with a UV detector

-

Analytical column suitable for aromatic amines (e.g., C18)

-

This compound

-

HPLC-grade organic solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Analysis protocol to prepare saturated solutions of this compound in the desired solvents.

-

Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., acetonitrile). From this stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

-

HPLC Analysis:

-

Develop an appropriate HPLC method to achieve good separation and peak shape for this compound.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Sample Analysis:

-

Take a precise aliquot of the clear, filtered supernatant from the equilibrated saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.[13]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[14][15] Its utility is demonstrated in the preparation of compounds with potential biological activity. A hypothetical synthetic pathway where understanding its solubility is crucial is outlined below.

Caption: A generalized synthetic pathway involving this compound.

Conclusion

This technical guide consolidates the available solubility information for this compound and provides robust, detailed experimental protocols for its quantitative determination. While a comprehensive set of quantitative solubility data is not yet present in the public domain, the methodologies outlined herein provide a clear path for researchers and drug development professionals to generate this critical information. An accurate understanding of the solubility of this compound in various common organic solvents is paramount for its effective use in synthetic chemistry and for the development of robust and scalable manufacturing processes for novel pharmaceuticals and agrochemicals.

References

- 1. This compound | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound(656-65-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. quora.com [quora.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. lcms.cz [lcms.cz]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

Spectroscopic Profile of 4-Bromo-3-fluoroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-fluoroaniline (CAS No. 656-65-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted aromatic amine whose structural elucidation is paramount for its application in synthesis. Spectroscopic techniques provide a definitive fingerprint of the molecule, confirming its identity and purity. This guide presents a concise compilation of its characteristic spectroscopic data.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~3.7 | br s | - | 2H | -NH₂ |

| ~6.6 | dd | 8.6, 4.5 | 1H | Ar-H |

| ~6.8 | m | - | 1H | Ar-H |

| ~7.2 | t | 8.0 | 1H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 103.2 (d) | 22.4 | Ar-C |

| 106.8 (d) | 7.6 | Ar-C |

| 132.1 (d) | 2.0 | Ar-C |

| 149.2 (d) | 235.2 | Ar-C-F |

| 110-120 (broad) | - | Ar-C-Br |

| 145-150 (broad) | - | Ar-C-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound was obtained using the Attenuated Total Reflectance (ATR) technique.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1300-1200 | Strong | C-N Stretch (Aromatic Amine) |

| 1200-1000 | Strong | C-F Stretch |

| 800-600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is based on the expected fragmentation pattern for this compound under electron ionization (EI). The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Assignment |

| 189/191 | High | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - Br]⁺ |

| 83 | Medium | [M - Br - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts were referenced to the residual solvent peak.

FT-IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic identification of this compound.

Caption: A generalized experimental workflow for acquiring spectroscopic data.

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This guide provides comprehensive safety, handling, and storage information for 4-Bromo-3-fluoroaniline (CAS No. 656-65-5), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to the protocols and safety measures outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a halogenated aromatic amine that appears as a white to light yellow or beige to brown crystalline solid.[3][4][5] It has a faint aromatic or amine-like odor.[2][4] This compound is sparingly soluble in water but soluble in organic solvents like acetonitrile (B52724) and methanol.[3][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 656-65-5 | [3] |

| Molecular Formula | C₆H₅BrFN | [3] |

| Molecular Weight | 190.01 g/mol | |

| Appearance | White to light yellow, beige to brown crystalline powder/needles | [3][4][5] |

| Melting Point | 66 - 73 °C | [5] |

| Boiling Point | 65-68 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Flash Point | 104 °C | [4] |

| Water Solubility | Sparingly soluble | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following diagram outlines the recommended PPE selection protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-3-fluoroaniline, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The document details various starting materials, presents comparative data for different synthetic strategies, and offers detailed experimental protocols for the most common and effective methods.

Introduction

This compound, with the CAS number 656-65-5, is a substituted aromatic amine featuring a bromine atom at the 4-position and a fluorine atom at the 3-position relative to the amino group. This substitution pattern makes it a valuable intermediate for introducing bromine and fluorine moieties into more complex molecules, often enhancing their biological activity. Its utility is particularly noted in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds. This guide explores the most prevalent and practical synthetic pathways to this important molecule, providing researchers with the necessary information to select and implement the optimal strategy for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, primarily categorized by the choice of starting material. The three most common approaches are:

-

Direct Bromination of 3-Fluoroaniline (B1664137): This is a direct electrophilic aromatic substitution where 3-fluoroaniline is treated with a brominating agent. The directing effects of the amino and fluoro groups guide the bromine atom to the position para to the amine.

-

Reduction of 4-Bromo-3-fluoronitrobenzene (B69296): This two-step approach begins with the nitration and bromination of a fluorobenzene (B45895) precursor to obtain 4-bromo-3-fluoronitrobenzene. The nitro group is then reduced to the target aniline (B41778) using various reducing agents.

-

Multi-step Synthesis via Acetanilide (B955) Intermediate: This pathway involves the protection of the amino group of 3-fluoroaniline as an acetamide, followed by bromination and subsequent deprotection (hydrolysis) to yield the final product. This method offers excellent control over regioselectivity.

The following sections provide a detailed comparison of these methods, experimental protocols, and visual representations of the synthetic workflows.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route often depends on factors such as yield, reaction time, cost of reagents, and ease of purification. The following tables summarize quantitative data for the key transformations involved in the synthesis of this compound.

Table 1: Direct Bromination of 3-Fluoroaniline

| Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| CuBr₂ | 1-hexyl-3-methylimidazolium bromide | 10 min | Room Temp. | 90 | - | [3][4] |

| Not Specified | Not Specified | 0.5 - 5 h | 10 - 50 | 90 | 99 | [5] |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or Dichloromethane | 1 - 2 h | 0 | Moderate to High | - | [6] |

Table 2: Reduction of 4-Bromo-3-fluoronitrobenzene

| Reducing Agent | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Iron (Fe) powder | Acetic Acid, Ethanol (B145695) | 2 h | Reflux | High | General Method |

| Stannous Chloride (SnCl₂) | Ethanol | 2 h | 30 (Ultrasonic) | High | General Method |

| Sodium Dithionite (Na₂S₂O₄) | DMSO/Water | 3 - 4 h | 120 | 91 (for similar substrate) | [7] |

| H₂ | Pd/C | - | Room Temp. | High | General Method |

Table 3: Synthesis via N-(4-bromo-3-fluorophenyl)acetamide

| Step | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Acetylation | 3-Fluoroaniline, Acetic Anhydride | Acetic Acid | 2 h | Room Temp. | High | [8] |

| Bromination | N-(3-fluorophenyl)acetamide, NBS | Acetonitrile | 1 - 2 h | 0 | High | [6] |

| Hydrolysis | N-(4-bromo-3-fluorophenyl)acetamide, HCl | Ethanol | 4 h | 80 | Quantitative | General Method |

Mandatory Visualization

The following diagrams illustrate the logical flow of the primary synthetic pathways to this compound.

Caption: Pathway 1: Direct Bromination.

Caption: Pathway 2: Reduction of Nitro Compound.

Caption: Pathway 3: Multi-step via Acetanilide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations.

Protocol 1: Direct Bromination of 3-Fluoroaniline using N-Bromosuccinimide (NBS)

This protocol is based on established methods for the regioselective bromination of anilines.[6]

Materials:

-

3-Fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile (approximately 10-20 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Protocol 2: Reduction of 4-Bromo-3-fluoronitrobenzene using Iron in Acidic Medium

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

-

4-Bromo-3-fluoronitrobenzene

-

Iron powder (fine grade)

-

Ethanol

-

Glacial Acetic Acid (or concentrated HCl)

-

Sodium bicarbonate (or sodium hydroxide) solution

-

Ethyl acetate

-

Celite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask containing a suspension of 4-bromo-3-fluoronitrobenzene (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3-5 equivalents).

-

To this suspension, add a catalytic amount of glacial acetic acid or concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is often exothermic initially.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the hot mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and water. Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide (B78521) to a pH of ~8-9.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 3: Hydrolysis of N-(4-bromo-3-fluorophenyl)acetamide

This protocol describes the final deprotection step in the multi-step synthesis.

Materials:

-

N-(4-bromo-3-fluorophenyl)acetamide

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve N-(4-bromo-3-fluorophenyl)acetamide (1.0 equivalent) in ethanol (e.g., 2-3 mL per gram of acetamide).

-

To the stirred solution, add concentrated hydrochloric acid (e.g., 1-1.5 mL per gram of acetamide).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then pour it into ice water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~9-10).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product is often obtained in high purity but can be further purified if needed.

Conclusion

The synthesis of this compound can be successfully accomplished through several reliable methods. The choice of the most suitable pathway will be dictated by the specific requirements of the research or development project, including scale, cost, available equipment, and desired purity. Direct bromination of 3-fluoroaniline offers a concise route with high yields. The reduction of 4-bromo-3-fluoronitrobenzene is a robust and widely used industrial method, with several effective reducing systems available. The multi-step synthesis via the acetanilide intermediate provides excellent regiochemical control and is a valuable option when high purity is critical. This guide provides the foundational information and detailed protocols necessary for scientists to confidently synthesize this important chemical intermediate.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Reactivity Profile of 4-Bromo-3-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aniline (B41778) functional group in 4-Bromo-3-fluoroaniline, a key building block in the synthesis of pharmaceuticals and other advanced materials. The document explores the intricate interplay of electronic and steric effects governed by the bromo and fluoro substituents, which significantly influence the regioselectivity and reaction rates of various transformations. Key reactions, including electrophilic aromatic substitution, diazotization, and N-acylation, are discussed in detail. This guide also presents plausible experimental protocols and quantitative data to serve as a valuable resource for laboratory investigations and the strategic design of synthetic routes.

Introduction

This compound is a halogenated aromatic amine of considerable interest in medicinal chemistry and materials science.[1] Its utility as a precursor in the synthesis of biologically active molecules, such as the antibiotic Tedizolid (B1663884), underscores the importance of a thorough understanding of its chemical behavior.[2] The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 3-position relative to the amino group imparts a unique reactivity profile, offering multiple avenues for molecular diversification.[3] This guide aims to provide a detailed examination of the factors governing the reactivity of the aniline moiety in this versatile compound.

Core Reactivity Principles

The reactivity of the aniline group in this compound is primarily dictated by the electronic and steric effects of its substituents. A qualitative and quantitative understanding of these effects is crucial for predicting the molecule's behavior in chemical reactions.

Electronic Effects

The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through the resonance effect (+R). However, the presence of the electron-withdrawing halogen substituents, bromine and fluorine, significantly modulates this reactivity.

Both bromine and fluorine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. While halogens also possess an electron-donating resonance effect (+R), for bromine and fluorine, the inductive effect is dominant, leading to an overall deactivation of the aromatic ring compared to aniline. This deactivation reduces the nucleophilicity of the aniline nitrogen, making it a weaker base.

The combined electron-withdrawing nature of the bromo and fluoro substituents is expected to lower the pKa of the anilinium ion. The predicted pKa value for this compound is approximately 2.88.

Steric Effects

The fluorine atom at the 3-position (ortho to the amino group) introduces moderate steric hindrance, which can influence the approach of bulky reagents to the amino group and the adjacent C-2 position. This steric hindrance can play a role in the regioselectivity of certain reactions.

Quantitative Reactivity Data

A summary of key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol [4] |

| Melting Point | 66-73 °C[3] |

| Boiling Point | 65-68 °C (lit.)[4] |

| Density | 0.982 g/mL at 25 °C (lit.)[4] |

| Predicted pKa | 2.88 ± 0.10 |

| Appearance | White to gray to brown powder to crystal[3] |

Key Reactions of the Aniline Group

Electrophilic Aromatic Substitution (EAS)

The amino group in this compound directs incoming electrophiles to the ortho and para positions. However, the 4-position is blocked by the bromine atom, and one of the ortho positions (C-3) is occupied by fluorine. Therefore, electrophilic substitution is expected to occur predominantly at the C-6 position, which is ortho to the amino group and meta to both the bromo and fluoro substituents. The overall deactivation of the ring by the halogens may necessitate more forcing reaction conditions compared to aniline itself.

Caption: Logical relationship of substituent effects on EAS.

-

Dissolution: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diazotization and Sandmeyer Reaction

The amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring via reactions like the Sandmeyer reaction.[5]

Caption: General workflow for diazotization and Sandmeyer reactions.

-

Diazotization: a. Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. d. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. b. Slowly add the freshly prepared diazonium salt solution to the CuCl solution at room temperature. c. Stir the reaction mixture until the evolution of nitrogen gas ceases. d. Extract the product with an organic solvent, and wash the organic layer with water and brine. e. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the product by distillation or column chromatography.

N-Acylation

The amino group of this compound can be readily acylated to form the corresponding amide. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce new functional moieties.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

-

Reagent Addition: Add acetic anhydride (B1165640) (1.1-1.2 eq) to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be used to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Work-up: Pour the reaction mixture into ice water to precipitate the acetylated product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Application in Drug Discovery: Synthesis of Tedizolid

This compound is a key starting material in the synthesis of the oxazolidinone antibiotic, Tedizolid. The following workflow illustrates the initial steps of a patented synthetic route.[2]

Caption: Initial steps in the synthesis of Tedizolid.

While this compound itself is not directly involved in biological signaling, it is a crucial component for synthesizing molecules that are. For instance, Tedizolid, derived from this aniline, is a protein synthesis inhibitor that targets bacterial ribosomes. Kinase inhibitors, another class of drugs where such aniline derivatives are used, act on signaling pathways that regulate cell proliferation, differentiation, and survival.[6][7] A representative kinase signaling pathway that could be targeted by a drug synthesized from a this compound-derived scaffold is illustrated below.

Caption: Representative kinase signaling pathway.

Conclusion

This compound presents a nuanced reactivity profile governed by the interplay of the activating amino group and the deactivating bromo and fluoro substituents. This guide has provided a detailed overview of its electronic and steric properties, key chemical transformations, and its application in the synthesis of the important antibiotic, Tedizolid. The provided experimental protocols, though adapted from analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate. Further experimental investigation to quantify reaction kinetics and yields for various electrophilic substitution reactions would be a valuable addition to the understanding of this compound's reactivity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 656-65-5 [sigmaaldrich.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Data and Methodologies for 4-Bromo-3-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available thermochemical data, relevant experimental protocols, and a pertinent synthetic pathway for 4-bromo-3-fluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling in drug development and material science.

Core Thermochemical Data

While specific thermochemical data is sparse, a summary of its known physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5BrFN | [1][6][7][8] |

| Molecular Weight | 190.01 g/mol | [6] |

| CAS Number | 656-65-5 | [6][9] |

| Appearance | White to light yellow or brown crystalline solid | [1][7][8][9] |

| Melting Point | 65-71 °C | [7] |

| Boiling Point | ~240 °C | [2] |

| Density | 0.982 g/mL at 25 °C | |

| pKa | 2.88 ± 0.10 (Predicted) | [9] |

Experimental Protocols for Thermochemical Analysis

For the experimental determination of the thermochemical properties of solid organic compounds like this compound, two primary techniques are recommended: Bomb Calorimetry for determining the enthalpy of combustion and subsequently the enthalpy of formation, and Differential Scanning Calorimetry (DSC) for measuring heat capacity.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a standard method for measuring the heat of combustion of solid and liquid samples. The process involves the complete combustion of a known mass of the sample in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure.

Experimental Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A halomethane thermochemical network from iPEPICO experiments and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. B22227.09 [thermofisher.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [guidechem.com]

Methodological & Application

The Strategic Role of 4-Bromo-3-fluoroaniline in the Synthesis of Advanced Pharmaceuticals

Introduction

4-Bromo-3-fluoroaniline is a pivotal building block in modern pharmaceutical synthesis, prized for its unique structural and electronic properties that facilitate the construction of complex, biologically active molecules. The presence of both bromine and fluorine substituents on the aniline (B41778) ring offers medicinal chemists a versatile platform for a variety of chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom serves as a reactive handle for cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.[1][2][3] This application note provides detailed protocols and data on the use of this compound in the synthesis of pharmaceutical agents, with a particular focus on its application as a precursor in the synthesis of the oxazolidinone antibiotic, Tedizolid.

Core Applications in Pharmaceutical Synthesis

The strategic placement of the bromo and fluoro groups on the aniline scaffold makes this compound a valuable starting material for a range of pharmaceutical candidates, including those with antibacterial and potential anti-cancer properties.[3] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.

Key reaction types where this compound is a critical reactant include:

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the bromine-bearing carbon of the aniline and a boron-containing reagent. This is a cornerstone reaction for creating biaryl structures often found in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond, allowing for the introduction of various amine-containing moieties. This is crucial for synthesizing compounds that target a wide array of biological receptors and enzymes.

These reactions allow for the modular construction of complex drug candidates, where the this compound core provides a stable and functionalizable anchor.

Featured Application: Synthesis of a Key Intermediate for Tedizolid

Tedizolid is a next-generation oxazolidinone antibiotic effective against resistant bacteria. A critical step in its synthesis involves the use of this compound to construct the core structure of the drug. The following sections provide a detailed protocol for the synthesis of a key intermediate derived from this compound, based on established synthetic routes.

Synthetic Pathway for Tedizolid Intermediate

The synthesis begins with the reaction of 3-fluoro-4-bromophenyl isocyanate with (R)-glycidyl butyrate (B1204436) to form the oxazolidinone ring system. The 3-fluoro-4-bromophenyl isocyanate is derived from this compound. The resulting bromo-substituted oxazolidinone is then subjected to a Suzuki-Miyaura coupling reaction to introduce the pyridine-tetrazole moiety, a key pharmacophore of Tedizolid.

Caption: Synthetic pathway to a Tedizolid precursor from this compound.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

This protocol details the formation of the oxazolidinone ring system, a core component of Tedizolid, starting from 3-fluoro-4-bromophenyl isocyanate, which is synthesized from this compound.

Materials:

-

3-Fluoro-4-bromophenyl isocyanate

-

(R)-Glycidyl butyrate

-

Cesium carbonate

-

Dimethylformamide (DMF)

-

1N Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a solution of (R)-glycidyl butyrate (1 equivalent) in DMF, add 3-fluoro-4-bromophenyl isocyanate (1 equivalent) and cesium carbonate (0.1 equivalents).

-

Heat the reaction mixture to 100°C and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add 1N hydrochloric acid.

-

Stir the mixture at 50°C for 5 hours to hydrolyze the butyrate ester.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.

| Reactant | Molar Ratio | Notes |

| 3-Fluoro-4-bromophenyl isocyanate | 1.0 | Derived from this compound |

| (R)-Glycidyl butyrate | 1.0 | Chiral starting material |

| Cesium carbonate | 0.1 | Catalyst |

Table 1: Reagent summary for the synthesis of the oxazolidinone intermediate.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Tedizolid Precursor

This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituted oxazolidinone with a pyridine-tetrazole boronic acid derivative.

Materials:

-

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

-

2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Sodium carbonate

-

Water

Procedure:

-

In a reaction vessel, combine (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1 equivalent), 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

-

Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 4-6 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

| Reagent | Molar Ratio | Role | Typical Yield (%) |

| (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 1.0 | Aryl halide | - |

| 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid | 1.2 | Boronic acid | - |

| Pd(PPh₃)₄ | 0.05 | Palladium catalyst | - |

| Sodium carbonate | 2.0 | Base | - |

| Product: Tedizolid Precursor | - | Coupled product | 85-95 |

Table 2: Quantitative data for the Suzuki-Miyaura coupling step. Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow from starting material to the final precursor, highlighting the key transformations.

Caption: Experimental workflow for the synthesis of a Tedizolid precursor.

Conclusion

This compound is an indispensable building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern allows for the strategic and efficient construction of drug scaffolds, as exemplified by its role in the synthesis of Tedizolid. The protocols provided herein offer a guide for researchers and scientists in drug development to utilize this versatile intermediate in their synthetic endeavors. The continued exploration of reactions involving this compound is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-Bromo-3-fluoroaniline as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoroaniline is a key structural motif and versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline (B41778) core, provides multiple reaction sites for diversification and allows for the fine-tuning of physicochemical and pharmacological properties of target molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom serves as a valuable handle for various cross-coupling reactions.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and Hedgehog signaling pathway modulators. Detailed experimental protocols for key transformations are provided to guide researchers in utilizing this valuable building block.

I. Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, as it can mimic the hinge-binding motif of ATP.[1] The introduction of a 4-(4-bromo-3-fluorophenyl)amino substituent can provide additional interactions within the kinase active site and modulate the inhibitor's selectivity and potency. A common and effective method for the synthesis of such compounds is the Buchwald-Hartwig amination.[1]

Experimental Workflow: Synthesis of a 4-(4-Bromo-3-fluorophenylamino)pyrrolo[2,3-d]pyrimidine Derivative

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

-

This compound

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[2]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane (B91453)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-((4-bromo-3-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data: Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activity of representative pyrrolo[2,3-d]pyrimidine derivatives containing a substituted aniline moiety against various cancer cell lines. While not all examples contain the exact 4-bromo-3-fluoro substitution, they demonstrate the potential of this class of compounds.

| Compound ID | R Group on Aniline | Target Cell Line | IC₅₀ (µM) |

| 8f | 4-Bromo (with azepine side-ring) | HT-29 (Colon Cancer) | 4.55[3] |

| 8g | 4-Bromo, 4-Fluoro (with azepine side-ring) | HT-29 (Colon Cancer) | 4.01[3] |

| 12i | Acrylamide-substituted aniline | HCC827 (NSCLC, EGFR mutant) | Selectively inhibits with up to 493-fold increased efficacy compared to normal cells[1] |

| - | (related pyrrolo[2,3-d]pyrimidine) | EGFR (T790M mutant) | 0.21 nM[1] |

| - | (related pyrrolo[2,3-d]pyrimidine) | EGFR (wild-type) | 22 nM[1] |

II. Application in the Synthesis of Hedgehog Signaling Pathway Modulators

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated.[4][5] Small molecule inhibitors of this pathway, particularly those targeting the Smoothened (SMO) receptor, are of significant therapeutic interest. This compound can serve as a valuable starting material for the synthesis of novel Hh pathway inhibitors.

Hedgehog Signaling Pathway and Inhibition

Caption: Simplified Hedgehog signaling pathway and the point of inhibition by SMO antagonists.

Synthetic Strategy: Sonogashira Coupling

A key step in the synthesis of many complex heterocyclic scaffolds is the formation of carbon-carbon bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. This compound can be utilized in Sonogashira couplings to introduce an alkynyl substituent, which can then be further elaborated to construct the core of a Hedgehog pathway inhibitor.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Add the anhydrous solvent and triethylamine (3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Activity of a Hedgehog Pathway Inhibitor

The following table provides the inhibitory concentration for TAK-441, a potent, orally active inhibitor of the Hedgehog signaling pathway. While not directly synthesized from this compound, its development highlights the importance of substituted heterocyclic systems in targeting this pathway.

| Compound | Target | IC₅₀ (nM) |

| TAK-441 | Hedgehog Signaling | 4.4[6][7] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically active molecules. Its utility in the synthesis of potent kinase inhibitors and as a precursor for modulators of crucial signaling pathways like the Hedgehog pathway makes it an important tool for researchers in drug discovery and development. The provided protocols for Buchwald-Hartwig amination and Sonogashira coupling serve as a foundation for the application of this building block in the synthesis of novel therapeutic agents.

References

- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Synthesis and evaluation of hedgehog signaling inhibitor with novel core system - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 4-Bromo-3-fluoroaniline in Agrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoroaniline is a key building block in the synthesis of a variety of biologically active molecules utilized in agrochemical research. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline (B41778) ring, provides a versatile scaffold for the development of novel herbicides and pesticides.[1][2][3][4][5] The presence of these halogens can significantly influence the physicochemical properties of the resulting compounds, such as their lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing their efficacy and selectivity as crop protection agents.

This document provides detailed application notes on the use of this compound in the synthesis of potent herbicides, specifically focusing on the isoxazolin-3-ylacylbenzene class of 4-hydroxyphenylpyruvate-dioxygenase (HPPD) inhibitors. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and herbicidal evaluation, and visualizations of the synthetic and biological pathways.

Application Note 1: Synthesis of Topramezone (B166797), a Post-Emergence Herbicide

This compound derivatives are critical intermediates in the synthesis of Topramezone, a selective post-emergence herbicide for controlling grass and broadleaf weeds in corn.[1] The synthesis involves the construction of a key 2-alkyl-3-(4,5-dihydroisoxazol-3-yl)acylbenzene intermediate, which is derived from a 4-bromoaniline (B143363) precursor.

Key Intermediate Synthesis: 4-Bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

The synthesis of this crucial intermediate is a multi-step process that highlights the utility of halogenated anilines in building complex heterocyclic systems. While the direct use of this compound is not explicitly detailed in the provided synthesis, the preparation of analogous 4-bromoaniline derivatives is well-documented. For instance, the selective para-bromination of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (B7720610) is a key transformation in this pathway.

General Synthetic Workflow

The overall synthetic strategy for Topramezone and related compounds can be visualized as a convergent synthesis where the substituted aniline core is coupled with other fragments to build the final active molecule.

Caption: General synthetic workflow for Topramezone.

Biological Activity Data

Topramezone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate-dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and, consequently, carotenoids in plants.[1] Inhibition of HPPD leads to the bleaching of new growth in susceptible weeds, followed by necrosis and death.

The herbicidal efficacy of Topramezone and related isoxazolin-3-ylacylbenzenes has been evaluated against a range of weed species. The following table summarizes representative data on the post-emergence herbicidal activity.

| Compound | Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | Reference |

| Topramezone | Echinochloa crus-galli (Barnyardgrass) | 75 | 90-100 | [1] |

| Topramezone | Setaria faberi (Giant Foxtail) | 75 | 90-100 | [1] |

| Topramezone | Amaranthus retroflexus (Redroot Pigweed) | 75 | 90-100 | [1] |

| Topramezone | Chenopodium album (Common Lambsquarters) | 75 | 90-100 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (Illustrative)

This protocol is based on analogous preparations described in the patent literature for similar 4-bromoaniline derivatives.

Materials:

-

2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.

Protocol 2: In-Vivo Herbicidal Efficacy Evaluation (Post-emergence)

Materials:

-

Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

-

Pots filled with standard potting soil

-

Test compound (e.g., Topramezone) formulated as a sprayable solution

-

Spray chamber

-

Greenhouse or controlled environment growth chamber

Procedure:

-

Sow seeds of the test weed species in pots and allow them to grow to the 2-3 leaf stage in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to achieve the desired application rates.

-

Apply the test solutions to the foliage of the weed seedlings using a calibrated laboratory spray chamber to ensure uniform coverage.

-

Include a control group of plants sprayed only with the solvent-surfactant solution.

-

Return the treated plants to the greenhouse.

-

Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0-100%, where 0% represents no effect and 100% represents complete plant death.

Signaling Pathway and Mechanism of Action

The herbicidal activity of Topramezone results from the inhibition of the HPPD enzyme. This inhibition disrupts a critical plant metabolic pathway.

Caption: Mechanism of action of Topramezone.

Conclusion

This compound serves as a valuable and versatile starting material in the discovery and development of novel agrochemicals. Its application in the synthesis of HPPD-inhibiting herbicides like Topramezone demonstrates its importance in creating effective crop protection solutions. The provided protocols and data serve as a guide for researchers in the synthesis and evaluation of new agrochemical candidates based on this important chemical scaffold. Further research into derivatives of this compound may lead to the discovery of new active ingredients with improved efficacy, broader weed control spectra, and enhanced crop safety.

References

- 1. WO2020069876A1 - Microemulsion compositions of topramezone - Google Patents [patents.google.com]

- 2. US8551918B2 - Herbicidal composition - Google Patents [patents.google.com]

- 3. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11395490B2 - Herbicidal composition - Google Patents [patents.google.com]

- 5. WO2005112630A1 - Quinoxalin-2-one derivatives crop protection agents comprising the same and method for production and use therof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Bromo-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 4-Bromo-3-fluoroaniline. This versatile starting material is a valuable building block in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique substitution pattern—an amine group for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—offers multiple avenues for synthetic exploration.[1][2]

The protocols herein focus on key transformations that leverage the reactivity of the bromine and amine functionalities, enabling the creation of diverse molecular scaffolds.

Properties of this compound

A summary of the key physical and chemical properties of the starting material is provided below.

| Property | Value | Reference |

| CAS Number | 656-65-5 | [1][3][4] |